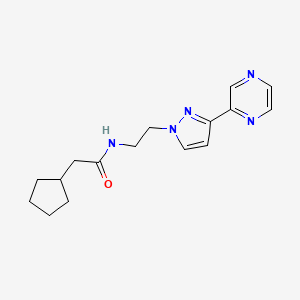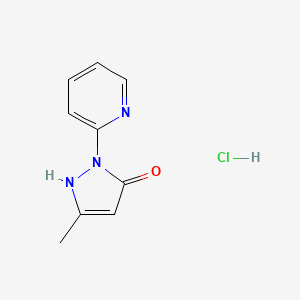
7-Chloro-2-methyl-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with a chlorine atom at the 7th position and a methyl group at the 2nd position, along with an amine group at the 6th position.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is crucial for the survival of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight of 19867 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial death . This makes this compound a potential candidate for the development of new anti-tubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.
Another method involves the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent chlorination to introduce the chlorine atom at the 7th position. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-methyl-1,3-benzothiazol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new drugs for treating various diseases, including cancer and tuberculosis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzothiazol-6-amine: Lacks the chlorine atom at the 7th position.
7-Chloro-1,3-benzothiazol-6-amine: Lacks the methyl group at the 2nd position.
2-Methyl-1,3-benzothiazol-6-amine: Lacks both the chlorine atom and the methyl group.
Uniqueness
7-Chloro-2-methyl-1,3-benzothiazol-6-amine is unique due to the presence of both the chlorine atom at the 7th position and the methyl group at the 2nd position. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-chloro-2-methyl-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIJAXOJIAYKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)
![2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B2857711.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2857712.png)
![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B2857715.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)
![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2857719.png)
![3-(3-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2857721.png)
![6-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857722.png)


![5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2857726.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)

